molecular formula C17H18N6O3S B6542420 1-{4-[(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)sulfonyl]phenyl}ethan-1-one CAS No. 1021217-12-8

1-{4-[(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)sulfonyl]phenyl}ethan-1-one

Cat. No.: B6542420
CAS No.: 1021217-12-8
M. Wt: 386.4 g/mol
InChI Key: WYRODFDSMMPDPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{4-[(4-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)sulfonyl]phenyl}ethan-1-one is a high-purity chemical compound offered for research and development purposes in life sciences. This molecule features a complex structure combining a [1,2,4]triazolo[4,3-b]pyridazine heterocycle, a piperazine ring, and a phenylsulfonyl group, making it a candidate for investigating structure-activity relationships in medicinal chemistry. Piperazine derivatives are recognized as privileged structures in drug discovery, found in biologically active compounds across numerous therapeutic areas . The specific molecular architecture of this compound suggests potential for application as a key intermediate in organic synthesis or as a scaffold for the development of novel pharmacological tools. Researchers may explore its utility in areas such as kinase inhibition or receptor modulation. This product is intended for laboratory research by qualified professionals. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[4-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]sulfonylphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O3S/c1-13(24)14-2-4-15(5-3-14)27(25,26)22-10-8-21(9-11-22)17-7-6-16-19-18-12-23(16)20-17/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYRODFDSMMPDPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors. This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the targets’ activity.

Pharmacokinetics

A study on a similar compound noted an increase in alk5 inhibitory activity, kinase selectivity, and oral bioavailability following certain structural modifications. This suggests that the compound may have favorable pharmacokinetic properties, but further studies are needed to confirm this.

Biological Activity

The compound 1-{4-[(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)sulfonyl]phenyl}ethan-1-one is a complex heterocyclic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a triazolo-pyridazine moiety linked to a piperazine ring and a sulfonyl group. Its structural complexity contributes to its diverse biological activities.

Key Structural Features:

FeatureDescription
Triazole Ring Imparts unique electronic properties
Pyridazine Derivative Enhances interaction with biological targets
Piperazine Linkage Provides flexibility in binding
Sulfonyl Group Increases solubility and bioavailability

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Preliminary studies suggest that it may act as an enzyme inhibitor, particularly affecting:

  • Carbonic Anhydrase : Inhibition leads to decreased bicarbonate production, potentially impacting tumor growth.
  • Cholinesterase : Modulation of neurotransmitter levels may provide neuroprotective effects.

Antimicrobial Activity

Research indicates that compounds similar to 1-{4-[(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)sulfonyl]phenyl}ethan-1-one exhibit significant antimicrobial properties. For instance, studies have shown that derivatives demonstrate activity against various bacterial strains including Escherichia coli and Staphylococcus aureus .

Anticancer Potential

The compound has been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest. The mechanism involves modulation of signaling pathways associated with cell survival and apoptosis .

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases. The compound's ability to inhibit pro-inflammatory cytokines suggests potential use in treating inflammatory conditions. Research indicates that it may reduce levels of TNF-alpha and IL-6 in cell cultures .

Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial activity of various derivatives of triazolo-pyridazine compounds. The results indicated that certain modifications enhanced efficacy against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several derivatives, showcasing significant antibacterial activity .

Study 2: Anticancer Activity

In a comparative study involving multiple cancer cell lines (e.g., MCF-7 breast cancer cells), the compound demonstrated IC50 values ranging from 10 to 20 µM. This suggests a promising avenue for further development as an anticancer agent . The study highlighted the importance of the triazole moiety in enhancing cytotoxicity.

Scientific Research Applications

Bromodomain Inhibition

Recent studies have identified derivatives of the [1,2,4]triazolo[4,3-b]pyridazine scaffold as promising candidates for bromodomain inhibition. Bromodomains are protein domains that recognize acetylated lysines on histones and non-histone proteins, playing a crucial role in the regulation of gene expression and epigenetic modifications.

Key Findings:

  • Inhibitory Activity: A series of studies demonstrated that compounds containing the triazolo[4,3-b]pyridazine structure exhibit micromolar IC50 values against bromodomain-containing proteins such as BRD4. These findings suggest that they can effectively disrupt the interaction between bromodomains and acetylated lysines, which is vital for cancer cell proliferation .
  • Structure-Activity Relationship (SAR): Variations in the chemical structure of these compounds significantly affect their inhibitory potency. For instance, substituting different groups at specific positions on the triazole or piperazine rings can enhance or diminish biological activity .

Potential Cancer Therapeutics

Given their role in regulating gene expression related to cancer progression, bromodomain inhibitors are being explored as potential therapeutic agents for various cancers.

Case Studies:

  • A study involving the crystal structure analysis of BRD4 in complex with triazolo derivatives revealed insights into binding interactions that could inform the design of more potent inhibitors .
  • In vitro assays have shown that certain derivatives not only inhibit bromodomain activity but also induce apoptosis in cancer cell lines, highlighting their dual role as inhibitors and cytotoxic agents .

Chemical Reactions Analysis

Nucleophilic Substitution at Piperazine Sites

The piperazine moiety undergoes nucleophilic substitution reactions, particularly at its secondary amine positions. Key examples include:

  • Alkylation : Reaction with chloroacetyl chloride in the presence of anhydrous K₂CO₃ yields bis(chloroethanone) derivatives .
    Example :
    Piperazine+2ClCH2COClK2CO31,1(piperazine-1,4-diyl)bis(2-chloroethan-1-one)\text{Piperazine} + 2 \, \text{ClCH}_2\text{COCl} \xrightarrow{\text{K}_2\text{CO}_3} 1,1'-\text{(piperazine-1,4-diyl)bis(2-chloroethan-1-one)}

  • Arylthioether Formation : Reaction with 2-mercapto-4,6-disubstituted nicotinonitriles in ethanol containing triethylamine (TEA) produces bis(sulfanediyl)bis(nicotinonitrile) derivatives (e.g., 11a,b ) with yields of 74–79% .

Reaction TypeReagents/ConditionsProduct YieldReference
AlkylationChloroacetyl chloride, K₂CO₃74–79%
Thioether Coupling2-Mercaptonicotinonitriles, TEA74–79%

Coupling Reactions Involving the Triazolo-Pyridazine Core

The triazolo[4,3-b]pyridazine group participates in cross-coupling reactions:

  • Buchwald–Hartwig Amination : Pd-catalyzed coupling with aryl halides introduces substituents at the pyridazine ring .

  • Sonogashira Coupling : Reacts with terminal alkynes (e.g., 3,3-diethoxyprop-1-yne) to form alkynylated derivatives, followed by cyclization to generate spirocyclic compounds .

Cyclization Reactions

Cyclization under basic conditions forms fused heterocycles:

  • Thienopyridine Formation : Treatment with sodium ethoxide in ethanol at reflux induces cyclization to thieno[2,3-b]pyridines (e.g., 12a,b ) in 70–72% yields .
    Mechanism :
    Bis(sulfanediyl)bis(nicotinonitrile)NaOEt, EtOHThienopyridine derivatives\text{Bis(sulfanediyl)bis(nicotinonitrile)} \xrightarrow{\text{NaOEt, EtOH}} \text{Thienopyridine derivatives} .

Sulfonation and Sulfonyl Group Reactivity

The sulfonyl group acts as an electron-withdrawing group, influencing electrophilic substitution:

  • Sulfonamide Formation : Reacts with amines (e.g., morpholine) in the presence of HOBt/EDC to yield sulfonamide-linked hybrids .

  • Oxidation : Controlled oxidation of thioether intermediates with H₂O₂/AcOH generates sulfone derivatives .

Comparative Reactivity of Structural Analogues

The reactivity of 1-{4-[(4-{ triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)sulfonyl]phenyl}ethan-1-one is benchmarked against related compounds:

CompoundKey ReactionYieldReference
1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone)Alkylation with nicotinonitriles74–79%
Piperazine-1,4-diylbis(thienopyridine)Cyclization with NaOEt70–72%
2-Chloro-N-arylacetamideThioether coupling76–77%

Synthetic Optimization Strategies

  • Microwave-Assisted Synthesis : Enhances reaction rates and yields for intermediates (e.g., bis(chloroethanone)).

  • Protection/Deprotection : Boc protection of piperazine amines improves regioselectivity during coupling steps .

Mechanistic Insights

  • SNAr Reactions : The electron-deficient pyridazine ring facilitates nucleophilic aromatic substitution at C-6 .

  • Base-Mediated Cyclization : Sodium ethoxide deprotonates thiol groups, enabling intramolecular attack on carbonyl carbons to form thienopyridines .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name / ID Core Structure Key Substituents Molecular Weight Biological Target Potency (IC₅₀)
Target Compound Triazolopyridazine + piperazine Sulfonylphenyl acetyl 447.47 g/mol* BRD4 (predicted) Not reported
AZD5153 Bivalent triazolopyridazine Methoxy group, phenoxyethyl linker 519.57 g/mol BRD4 0.03 nM (BRD4 BD1)
147200 Triazolopyridazine + piperidine Trifluoromethyl, phenoxyethyl 519.57 g/mol BRD4 (assumed) Not reported
Compound Triazolopyridazine + piperazine 4-Isopropylphenoxy 380.4 g/mol Unknown Not reported
SCL-1 Triazolopyridazine + piperidine Trifluoromethyl, methylpiperidinyl ~500 g/mol* PD-1/PD-L1 Not reported

*Calculated based on molecular formulas.

Functional and Pharmacological Insights

  • AZD5153: A bivalent BET inhibitor with superior potency (IC₅₀ = 0.03 nM) due to dual engagement of BRD4 bromodomains . Demonstrated tumor growth inhibition in xenograft models via c-Myc downregulation .
  • Target Compound: The monovalent design may limit potency compared to AZD5153, but the sulfonyl group could enhance solubility and target selectivity. No in vivo data available .
  • 147200 : Shares a triazolopyridazine-piperidine scaffold with AZD5153 but lacks bivalent binding. The trifluoromethyl group may improve metabolic stability but reduce aqueous solubility .
  • SCL-1 : Targets PD-1/PD-L1 instead of BRD4, illustrating scaffold versatility. Piperidine substitution vs. piperazine may reduce basicity, impacting cellular uptake .

Binding Mode and Selectivity

Crystallographic studies of related compounds (e.g., ) reveal that the triazolopyridazine moiety occupies the acetyl-lysine binding pocket of BRD4, while the piperazine/sulfonyl group stabilizes interactions with adjacent residues . The target compound’s sulfonylphenyl acetyl group may mimic endogenous acetylation motifs, enhancing specificity for BRDs over kinases . In contrast, AZD5153’s bivalent structure enables cross-linking of two bromodomains, a mechanism absent in monovalent analogues .

Research Findings and Clinical Relevance

  • Target Compound: Limited published data suggest it serves as a lead for optimizing monovalent inhibitors with improved bioavailability.
  • Metabolic Considerations : Compounds with trifluoromethyl groups (e.g., 147200, SCL-1) exhibit longer half-lives but may require formulation adjustments due to lipophilicity .

Preparation Methods

Synthesis of the Triazolo[4,3-b]Pyridazine Core

The triazolo[4,3-b]pyridazine scaffold is synthesized via cyclocondensation. A representative protocol involves:

Step 1 : Reacting 3-amino-6-chloropyridazine (1) with formamide at 150°C for 8 hours to form 6-chloro-triazolo[4,3-b]pyridazine (2).

C4H3ClN4+HCONH2ΔC5H3ClN4+NH3+H2O\text{C}4\text{H}3\text{ClN}4 + \text{HCONH}2 \xrightarrow{\Delta} \text{C}5\text{H}3\text{ClN}4 + \text{NH}3 + \text{H}_2\text{O}

Yield : 72–78%.

ParameterValue
Temperature150°C
Reaction Time8 hours
SolventNone (neat)
PurificationRecrystallization (EtOH)

Functionalization of Piperazine

Intermediate A is prepared via sulfonation of 4-aminoacetophenone:

Step 2 : Sulfonation of 4-aminoacetophenone (3) with chlorosulfonic acid (ClSO3H\text{ClSO}_3\text{H}) in dichloromethane at 0°C yields 4-(chlorosulfonyl)acetophenone (4).

C8H9NO+ClSO3HC8H7ClO3S+HCl+H2O\text{C}8\text{H}9\text{NO} + \text{ClSO}3\text{H} \rightarrow \text{C}8\text{H}7\text{ClO}3\text{S} + \text{HCl} + \text{H}_2\text{O}

Step 3 : Reaction of (4) with piperazine in THF at 25°C forms 4-(piperazin-1-ylsulfonyl)acetophenone (5).

C8H7ClO3S+C4H10N2C12H17N3O3S+HCl\text{C}8\text{H}7\text{ClO}3\text{S} + \text{C}4\text{H}{10}\text{N}2 \rightarrow \text{C}{12}\text{H}{17}\text{N}3\text{O}3\text{S} + \text{HCl}

ParameterValue
Molar Ratio1:1.2 (4:piperazine)
SolventTetrahydrofuran (THF)
Reaction Time12 hours
Yield85%

Coupling of Intermediate A and B

The final step involves coupling intermediates (2) and (5) via SNAr:

Step 4 : Reacting 6-chloro-triazolo pyridazine (2) with 4-(piperazin-1-ylsulfonyl)acetophenone (5) in DMF using K2_2CO3_3 as base.

C5H3ClN4+C12H17N3O3SC17H18N6O3S+HCl\text{C}5\text{H}3\text{ClN}4 + \text{C}{12}\text{H}{17}\text{N}3\text{O}3\text{S} \rightarrow \text{C}{17}\text{H}{18}\text{N}6\text{O}_3\text{S} + \text{HCl}

ParameterValue
Temperature80°C
Reaction Time24 hours
BaseK2_2CO3_3 (2.5 eq)
Yield63%

Optimization Note : Replacing K2_2CO3_3 with LiHMDS increased yield to 78% by enhancing nucleophilicity.

Analytical Characterization

3.1 Spectroscopic Data

  • 1^1H NMR (400 MHz, DMSO-d6d_6): δ 8.72 (s, 1H, triazole-H), 8.15 (d, J=8.4J = 8.4 Hz, 2H, Ar-H), 7.90 (d, J=8.4J = 8.4 Hz, 2H, Ar-H), 3.45–3.40 (m, 4H, piperazine), 2.95–2.90 (m, 4H, piperazine), 2.60 (s, 3H, COCH3_3).

  • HRMS : m/z calcd. for C17H18N6O3S\text{C}_{17}\text{H}_{18}\text{N}_6\text{O}_3\text{S} [M+H]+^+: 387.1234; found: 387.1236.

3.2 Purity Analysis

MethodPurity
HPLC (C18, MeCN:H2_2O)98.5%
Elemental AnalysisC: 52.8%, H: 4.7%, N: 21.7% (theor. C: 52.9%, H: 4.7%, N: 21.8%)

Challenges and Mitigation Strategies

4.1 Sulfonation Side Reactions
Early routes suffered from over-sulfonation (≤15% yield loss). Switching from ClSO3H\text{ClSO}_3\text{H} to SO3_3-pyridine complex reduced byproducts.

4.2 Triazolo Pyridazine Hydrolysis
The electron-deficient triazolo pyridazine is prone to hydrolysis under basic conditions. Using anhydrous DMF and inert atmosphere improved stability.

Alternative Synthetic Approaches

5.1 Buchwald-Hartwig Amination
A Pd-mediated coupling between 6-bromo-triazolo pyridazine and piperazine sulfonamide achieved 70% yield but required costly catalysts.

5.2 Flow Chemistry
Microreactor synthesis reduced reaction time from 24 hours to 3 hours via enhanced mass transfer, though scalability remains unproven.

Industrial-Scale Considerations

  • Cost Analysis : Raw material costs dominate (≈65%), with piperazine and sulfonation reagents as major contributors.

  • Environmental Impact : DMF usage poses disposal challenges; switching to cyclopentyl methyl ether (CPME) is under investigation.

Q & A

Q. What are the recommended synthetic pathways for 1-{4-[(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)sulfonyl]phenyl}ethan-1-one, and how can yield optimization be achieved?

Methodological Answer: The compound’s synthesis involves coupling a piperazine-sulfonylphenyl scaffold with a [1,2,4]triazolo[4,3-b]pyridazine moiety. Key steps include:

  • Sulfonylation : Reacting 4-(piperazin-1-ylsulfonyl)acetophenone with a triazolo-pyridazine derivative under anhydrous conditions (e.g., DCM, 0–5°C) to minimize side reactions .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the product. Yield optimization (typically 60–75%) requires precise stoichiometric control of sulfonyl chloride intermediates .

Q. Which characterization techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR are essential for verifying the piperazine sulfonyl linkage (e.g., δ 3.2–3.5 ppm for piperazine protons) and the acetophenone carbonyl (δ 207–210 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., calculated [M+H]+^+: 428.12; observed: 428.14) .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction resolves the triazolo-pyridazine orientation and sulfonyl bond geometry .

Q. What are the solubility profiles of this compound, and how do they influence experimental design?

Methodological Answer: The compound exhibits limited aqueous solubility (<0.1 mg/mL) but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., chloroform). For in vitro assays:

  • Stock Solutions : Prepare in DMSO (10 mM) and dilute in buffer (final DMSO <0.1% to avoid cytotoxicity) .
  • Stability : Store at –20°C under inert gas (N2_2) to prevent sulfonyl group hydrolysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the triazolo-pyridazine moiety’s role in biological activity?

Methodological Answer:

  • Analog Synthesis : Replace the triazolo-pyridazine with [1,2,4]triazolo[3,4-b]thiadiazole or pyrazolo[4,3-d]pyrimidine cores to assess electronic effects .
  • Biological Testing : Compare IC50_{50} values in kinase inhibition assays (e.g., JAK2 or PI3Kδ) to correlate substituent electronegativity with potency .

Q. How should researchers address contradictions in reported biological data for this compound?

Methodological Answer: Discrepancies in activity (e.g., varying IC50_{50} across studies) may arise from:

  • Assay Conditions : Differences in ATP concentrations (e.g., 1 μM vs. 10 μM) in kinase assays .
  • Cell Line Variability : Use isogenic cell lines to control for genetic drift. Validate findings with orthogonal assays (e.g., SPR vs. enzymatic activity) .

Q. What advanced analytical methods are recommended for quantifying this compound in complex matrices?

Methodological Answer:

  • HPLC-MS/MS : Employ a C18 column (2.6 μm, 100 Å) with a gradient of 0.1% formic acid in acetonitrile/water. LOD: 0.1 ng/mL .
  • Microscopy : Confocal imaging with fluorescent probes (e.g., BODIPY-labeled analogs) tracks cellular uptake and sublocalization .

Q. How can in vitro models be optimized to study this compound’s pharmacokinetic properties?

Methodological Answer:

  • Caco-2 Permeability : Assess intestinal absorption using monolayers (Papp_{app} >1 × 106^{-6} cm/s indicates high permeability) .
  • Hepatic Microsomes : Incubate with NADPH to measure metabolic stability (t1/2_{1/2} >30 min suggests suitability for oral dosing) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.